molecular formula C12H22N2O2 B1399749 tert-Butyl N-(7-methyl-5-azaspiro-[2.4]heptan-7-yl)carbamate CAS No. 915795-05-0

tert-Butyl N-(7-methyl-5-azaspiro-[2.4]heptan-7-yl)carbamate

Cat. No.: B1399749
CAS No.: 915795-05-0
M. Wt: 226.32 g/mol
InChI Key: BHLVLQHHOVKCOT-UHFFFAOYSA-N
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Description

tert-Butyl N-(7-methyl-5-azaspiro-[2.4]heptan-7-yl)carbamate: is a chemical compound with the molecular formula C12H22N2O2 . It is known for its unique spirocyclic structure, which includes a spiro[2.4]heptane ring system. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-(7-methyl-5-azaspiro-[2.4]heptan-7-yl)carbamate typically involves the reaction of a spirocyclic amine with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

    Solvent: Dichloromethane or tetrahydrofuran

    Temperature: Room temperature to 0°C

    Reaction Time: Several hours to overnight

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring efficient mixing, and maintaining strict control over temperature and reaction times to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(7-methyl-5-azaspiro-[2.4]heptan-7-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed:

    Oxidation: Formation of oxidized derivatives, such as alcohols or ketones.

    Reduction: Formation of reduced derivatives, such as amines or alcohols.

    Substitution: Formation of substituted carbamates with different functional groups.

Scientific Research Applications

tert-Butyl N-(7-methyl-5-azaspiro-[2.4]heptan-7-yl)carbamate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl N-(7-methyl-5-azaspiro-[2.4]heptan-7-yl)carbamate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways, affecting processes such as cell division and apoptosis.

Comparison with Similar Compounds

  • tert-Butyl N-(5-azaspiro-[2.4]heptan-7-yl)carbamate
  • tert-Butyl N-(7-methyl-5-azaspiro-[3.4]heptan-7-yl)carbamate
  • tert-Butyl N-(7-methyl-6-azaspiro-[2.4]heptan-7-yl)carbamate

Comparison: tert-Butyl N-(7-methyl-5-azaspiro-[2.4]heptan-7-yl)carbamate is unique due to its specific spiro[2.4]heptane ring system, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for research and development.

Properties

IUPAC Name

tert-butyl N-(7-methyl-5-azaspiro[2.4]heptan-7-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-10(2,3)16-9(15)14-11(4)7-13-8-12(11)5-6-12/h13H,5-8H2,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHLVLQHHOVKCOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCC12CC2)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

(−)-7-Amino-5-benzyl-7-methyl-5-azaspiro[2.4]heptane D-mandelate (5.99 g) was dissolved in toluene (60 mL). To the solution, 5N Aqueous sodium hydroxide (60 mL) was added, and the mixture was stirred at room temperature, followed by separation of the toluene layer. Toluene was also added to the remaining aqueous layer for extraction. All the toluene layers were combined, and t-butyl dicarbonate (19.0 mL) was added to the combined toluene layer, followed by stirring at room temperature for 2 hours. After completion of reaction, 10% aqueous citric acid was added to the reaction mixture, to thereby extract the aqueous citric acid layer. Separately, 10% aqueous citric acid was added to the remaining toluene layer, to thereby separate another aqueous citric acid layer. Thereafter, all the aqueous layers were combined, and the combined aqueous layer was alkalified with 5N aqueous sodium hydroxide (30 mL). Subsequently, toluene was added to the alkalified aqueous layer so as to extract the organic layer, and the solvent of the organic layer obtained through extraction was evaporated under reduced pressure. Methanol (60.0 mL) was added to the residue, and 5% palladium carbon (0.59 g, water content: 50%) was added to the mixture, followed by stirring at room temperature in a hydrogen atmosphere. After 14 hours, 5% palladium carbon was removed through filtration. The filtrate was concentrated under reduced pressure, to thereby yield the title product (3.576 g, yield: 97%). This product can be purified through recrystallization from a solvent such as hexane, heptane, or acetonitrile, or formation of a crystalline salt with, for example, oxalic acid.
Name
(−)-7-Amino-5-benzyl-7-methyl-5-azaspiro[2.4]heptane D-mandelate
Quantity
5.99 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two
Yield
97%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-Butyl N-(7-methyl-5-azaspiro-[2.4]heptan-7-yl)carbamate
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tert-Butyl N-(7-methyl-5-azaspiro-[2.4]heptan-7-yl)carbamate
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tert-Butyl N-(7-methyl-5-azaspiro-[2.4]heptan-7-yl)carbamate
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tert-Butyl N-(7-methyl-5-azaspiro-[2.4]heptan-7-yl)carbamate
Reactant of Route 5
tert-Butyl N-(7-methyl-5-azaspiro-[2.4]heptan-7-yl)carbamate
Reactant of Route 6
tert-Butyl N-(7-methyl-5-azaspiro-[2.4]heptan-7-yl)carbamate

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